3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that combines several functional groups, including a thiazole ring, a piperazine ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with sulfur and an amine under controlled conditions.
Attachment of the piperazine ring: The thiazole derivative is then reacted with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Formation of the chromenone core: The final step involves the cyclization of the intermediate to form the chromenone core, which can be achieved through a variety of methods, including acid-catalyzed cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the chromenone core can yield dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-tubercular agent.
Biological Studies: It can be used to study the interactions of thiazole and piperazine derivatives with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The chromenone core can contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
3-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to the combination of its thiazole, piperazine, and chromenone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-22(2,3)18-14-29-19(23-18)13-24-8-10-25(11-9-24)20(26)16-12-15-6-4-5-7-17(15)28-21(16)27/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJOYPYPNBHETK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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